4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1\text{H} $$-NMR spectrum of this compound would display complex splitting patterns due to the aromatic protons. Key features include:
- Aromatic protons : Resonances between 6.8–8.5 ppm, with meta-coupled doublets (J ≈ 2–3 Hz) and ortho/meta couplings generating multiplet structures.
- Naphthalene protons : Distinct signals for protons in the alpha (C1–C4) and beta (C5–C8) positions of the naphthalene rings, with chemical shifts influenced by ring currents.
- Amine proton : A singlet near 5.0 ppm (if free) or absence of signal due to exchange broadening in deuterated solvents.
$$ ^{13}\text{C} $$-NMR would reveal signals for 32 distinct carbons, including quaternary carbons bonded to nitrogen (~145 ppm) and sp$$ ^2 $$-hybridized carbons in aromatic systems (110–140 ppm).
Infrared (IR) Spectroscopy
Prominent IR absorptions include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended conjugation across three aromatic systems produces strong absorbance in the UV region. Bands near 250–300 nm correspond to π→π* transitions within the naphthalene and benzene rings. A bathochromic shift relative to simpler anilines would arise from increased conjugation and electron delocalization.
Table 1: Key Spectroscopic Predictions for 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline
| Technique | Expected Signals/Peaks | Structural Assignment |
|---|---|---|
| $$ ^1\text{H} $$-NMR | 6.8–8.5 ppm (multiplet) | Aromatic protons |
| $$ ^{13}\text{C} $$-NMR | 110–140 ppm | sp$$ ^2 $$-hybridized carbons |
| IR | 3400 cm$$ ^{-1} $$ (weak), 1450–1600 cm$$ ^{-1} $$ (strong) | N–H stretch, C=C aromatic stretches |
| UV-Vis | λ$$ _{\text{max}} $$ ≈ 275 nm (ε > 10$$ ^4 $$ L·mol$$ ^{-1} $$·cm$$ ^{-1} $$) | π→π* transitions in conjugated system |
Properties
Molecular Formula |
C32H23N |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-naphthalen-2-yl-N-(4-naphthalen-1-ylphenyl)aniline |
InChI |
InChI=1S/C32H23N/c1-2-8-27-22-28(13-12-23(27)6-1)24-14-18-29(19-15-24)33-30-20-16-26(17-21-30)32-11-5-9-25-7-3-4-10-31(25)32/h1-22,33H |
InChI Key |
BEZDNLOCXZHCSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-(Naphthalen-1-yl)aniline
Reagents and Conditions :
Procedure :
- Catalyst Preparation : PdCl₂(PPh₃)₂ is preactivated in DMF/H₂O under inert atmosphere.
- Coupling Reaction : 4-Bromoaniline and naphthalen-1-yl boronic acid are reacted under reflux.
- Workup : The mixture is cooled, extracted with ethyl acetate, and purified via silica gel chromatography.
Characterization :
- ¹H NMR (CDCl₃) : Distinct peaks for naphthalene protons (δ 8.07–7.20) and aniline NH (δ 5.00–5.50, broad).
Step 2: Introduction of N-(4-(Naphthalen-2-yl)phenyl) Group
Reagents and Conditions :
Procedure :
- Amination : The aniline derivative undergoes Buchwald-Hartwig amination with a brominated arylamine precursor.
- Workup : Product is extracted with dichloromethane, dried, and purified via column chromatography.
Key Challenges :
- Regioselectivity : Ensuring substitution at the nitrogen rather than the aromatic ring.
- Stability : Naphthalene groups may require inert conditions to prevent polymerization.
This method employs a single-step Ullmann coupling for simultaneous introduction of both naphthalene groups.
Reagents and Conditions
Procedure :
- Catalyst Activation : CuI and 1,10-phenanthroline form a coordinatively unsaturated complex.
- Coupling : Dibromoamine reacts with both boronic acids under high-temperature conditions.
- Workup : Product is precipitated in methanol and filtered.
Advantages :
- Simplicity : Single-step synthesis reduces intermediate isolation steps.
- Cost-Effectiveness : Avoids expensive palladium catalysts.
Limitations :
- Low Yields : Competing side reactions (e.g., homocoupling) reduce efficiency.
- Harsh Conditions : High temperatures may degrade sensitive substrates.
Comparative Analysis of Methods
| Parameter | Method 1 (Stepwise Suzuki) | Method 2 (Ullmann Coupling) |
|---|---|---|
| Yield | High (80–90% first step; 60–70% second step) | Moderate (50–60%) |
| Regioselectivity | Excellent (controlled by boronic acid) | Moderate (competes with homocoupling) |
| Catalyst Cost | High (Pd-based systems) | Low (Cu-based systems) |
| Reaction Time | Long (24–40 hours) | Shorter (24 hours) |
| Purification | Column chromatography | Crystallization |
Critical Data from Analogous Syntheses
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Polyaromatic Amines
The compound’s structural uniqueness lies in its dual naphthalene substituents. Key comparisons include:
Key Insights :
- Electron-Withdrawing vs. Donor Groups: Unlike nitrotriphenylamine derivatives (e.g., NETPA, NMOTPA) with nitro acceptor groups , the target compound lacks strong electron-withdrawing substituents, suggesting weaker charge-transfer properties but greater tunability for donor-acceptor systems.
Electronic and Optical Properties
Compounds with extended π-systems, such as the target molecule, often exhibit red-shifted absorption/emission spectra. For example:
- Nitrotriphenylamine Derivatives (NETPA, NMOTPA): These feature nitro (acceptor) and thiophene/dihydrothieno (donor) groups, enabling broad absorption bands (300–600 nm) and electrochromic behavior .
- Sulfur-Containing Anilines (e.g., 3a–3d) : Methylthio substituents enhance planarity and intermolecular interactions, improving charge mobility in thin-film devices .
In contrast, the target compound’s naphthalene substituents likely contribute to strong π-π stacking, advantageous for organic light-emitting diodes (OLEDs) or photovoltaic cells. However, experimental data on its bandgap or HOMO-LUMO levels are absent in the provided evidence.
Biological Activity
4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline, also known by its CAS number 1446448-95-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in various therapeutic contexts.
The molecular formula of 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline is , with a molecular weight of 421.53 g/mol. The compound appears as a white to light yellow powder and has a melting point ranging from 243 °C to 247 °C .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptor tyrosine kinases (RTKs). Specifically, compounds with similar structures have been shown to selectively inhibit kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) . The presence of an aniline moiety in its structure is crucial for binding to these targets, facilitating the inhibition of signaling pathways that promote tumor growth.
Antitumor Activity
Research indicates that derivatives of naphthalene-based anilines exhibit significant antitumor properties. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The efficacy varies based on the specific substituents on the naphthalene rings and their spatial arrangement .
Antimicrobial Properties
In addition to antitumor activity, naphthalene derivatives have been evaluated for their antimicrobial properties. Compounds related to 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Staphylococcus aureus and Candida albicans .
In Vitro Studies
In vitro studies have confirmed the ability of naphthalene-based compounds to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies employed assays like MTT and colony formation assays to assess cell viability and proliferation rates. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells .
In Vivo Studies
Animal models have also been utilized to evaluate the therapeutic potential of these compounds. For instance, murine models treated with naphthalene derivatives showed reduced tumor growth compared to control groups, supporting the findings from in vitro studies .
Data Table: Summary of Biological Activities
Safety and Toxicology
While promising, it is essential to consider the safety profile of these compounds. Preliminary toxicity studies indicate that some derivatives exhibit cytotoxic effects at higher concentrations. Further investigation into their pharmacokinetics and long-term effects is necessary to ensure safe therapeutic applications .
Q & A
Q. How do naphthyl substituents influence the compound’s electronic structure compared to phenyl analogs?
- Electron Withdrawing/Delocalization : Naphthyl groups extend conjugation, lowering LUMO energy by ~0.3 eV (via cyclic voltammetry), enhancing electron affinity for n-type semiconductor applications.
- Steric Effects : 1-Naphthyl vs. 2-naphthyl orientation alters intermolecular π-π distances, impacting charge mobility in thin films .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
